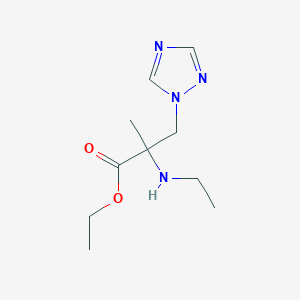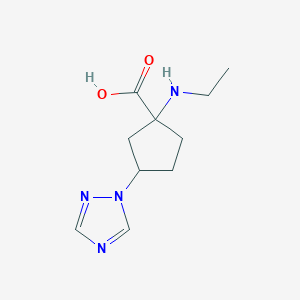
Ethyl 2-(ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate is a compound that features a 1,2,4-triazole ring, which is a significant heterocyclic moiety in medicinal chemistry due to its broad spectrum of biological activities . This compound is of interest in various fields, including pharmaceuticals, due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-triazole-containing compounds typically involves multistep synthetic routes. One common method is the cyclization of hydrazine derivatives with carboxylic acids or their derivatives . For Ethyl 2-(ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate, a possible synthetic route could involve the reaction of ethyl 2-(ethylamino)-2-methylpropanoate with 1,2,4-triazole under appropriate conditions.
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .
Scientific Research Applications
Ethyl 2-(ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate involves its interaction with biological targets. The 1,2,4-triazole ring can form hydrogen bonds and engage in dipole-dipole interactions with biological receptors, influencing various molecular pathways . This interaction can lead to the inhibition of specific enzymes or the modulation of receptor activity, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A core structure in many medicinal compounds with broad biological activities.
Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate: A similar compound with slight structural differences that can influence its biological activity.
Uniqueness
Ethyl 2-(ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate is unique due to its specific substitution pattern, which can enhance its interaction with biological targets and potentially improve its therapeutic properties .
Properties
Molecular Formula |
C10H18N4O2 |
|---|---|
Molecular Weight |
226.28 g/mol |
IUPAC Name |
ethyl 2-(ethylamino)-2-methyl-3-(1,2,4-triazol-1-yl)propanoate |
InChI |
InChI=1S/C10H18N4O2/c1-4-12-10(3,9(15)16-5-2)6-14-8-11-7-13-14/h7-8,12H,4-6H2,1-3H3 |
InChI Key |
BRUDECXRAYDBLI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)(CN1C=NC=N1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine](/img/structure/B13626335.png)



![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate](/img/structure/B13626380.png)



![Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate](/img/structure/B13626407.png)


